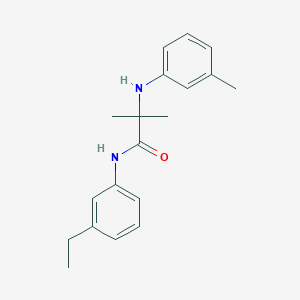
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of an amide functional group (-CONH-) attached to a substituted alanine backbone. The compound’s structure includes two aromatic rings, one with an ethyl group and the other with a methyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide can be achieved through various synthetic routes. One common method involves the reaction of 3-ethylbenzoyl chloride with 2-methyl-3-methylphenylalanine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods allow for better control over reaction conditions, leading to higher efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent product quality and minimizes waste.
Chemical Reactions Analysis
Types of Reactions
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methylphenyl)acetamide: Similar structure but with an acetyl group instead of an ethyl group.
N-(3-Amino-4-methylphenyl)benzamide: Contains an amino group and a benzamide moiety.
Uniqueness
N-(3-Ethylphenyl)-2-methyl-N~2~-(3-methylphenyl)alaninamide is unique due to the presence of both ethyl and methyl groups on its aromatic rings, which influence its chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
90304-77-1 |
|---|---|
Molecular Formula |
C19H24N2O |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-methyl-2-(3-methylanilino)propanamide |
InChI |
InChI=1S/C19H24N2O/c1-5-15-9-7-10-16(13-15)20-18(22)19(3,4)21-17-11-6-8-14(2)12-17/h6-13,21H,5H2,1-4H3,(H,20,22) |
InChI Key |
GMGLPUJCIPWWGF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C(C)(C)NC2=CC=CC(=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















